Tyrosinase Inhibition: 35–67-Fold Greater Potency Than Kojic Acid in Enzymatic and Cell-Based Assays
Among 13 synthesized 6-(substituted phenyl)-[1,3]dioxolo[4,5-f]benzothiazole analogs, compound 9 (bearing a 2,4-dihydroxyphenyl group) exhibited the most potent mushroom tyrosinase inhibition, with an IC₅₀ of 0.74 ± 0.03 μM using l-dopa as substrate and 0.24 ± 0.00 μM using l-tyrosine [1]. By comparison, kojic acid—the most widely used reference tyrosinase inhibitor—yielded IC₅₀ values of 26.18 ± 1.34 μM (l-dopa) and 15.99 ± 0.72 μM (l-tyrosine) under identical assay conditions [2]. This represents a 35-fold (l-dopa) and 67-fold (l-tyrosine) potency advantage. The competitive inhibition mechanism was confirmed by Lineweaver–Burk analysis. In B16F10 melanoma cells, compounds 5 and 9 both inhibited cellular tyrosinase activity and melanin formation, and in a zebrafish embryo in vivo depigmentation model, compound 5 achieved efficacy comparable to kojic acid at concentrations hundreds of times lower [3].
| Evidence Dimension | Mushroom tyrosinase IC₅₀ (l-dopa substrate) |
|---|---|
| Target Compound Data | Compound 9: 0.74 ± 0.03 μM |
| Comparator Or Baseline | Kojic acid: 26.18 ± 1.34 μM |
| Quantified Difference | ~35-fold lower IC₅₀ (more potent) |
| Conditions | In vitro mushroom tyrosinase enzymatic assay, l-dopa substrate, mean ± SEM |
Why This Matters
This 35–67-fold potency gap directly translates to lower dosing requirements in depigmentation applications and establishes the dioxolo-benzothiazole scaffold as a structurally distinct alternative to kojic acid, which is limited by cytotoxicity at higher concentrations.
- [1] Kim Y, et al. Molecules, 2025, 30(7), 1535. Table 1, compound 9 data. View Source
- [2] Kim Y, et al. Molecules, 2025, 30(7), 1535. Table 1, kojic acid (KA) row. View Source
- [3] Kim Y, et al. Molecules, 2025, 30(7), 1535. Sections 2.4–2.6, in vivo zebrafish data. View Source
